Cas no 2228089-62-9 (2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid)

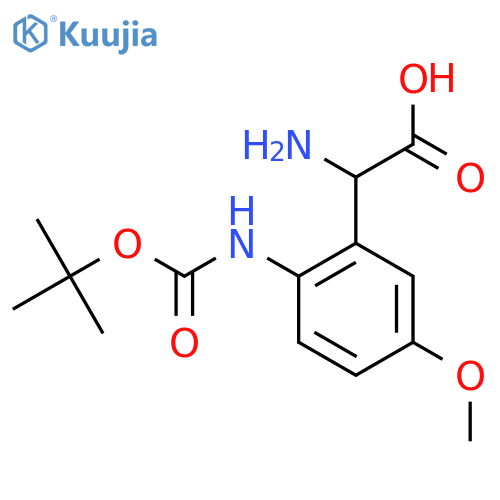

2228089-62-9 structure

商品名:2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid

- 2228089-62-9

- 2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid

- EN300-1892156

-

- インチ: 1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10-6-5-8(20-4)7-9(10)11(15)12(17)18/h5-7,11H,15H2,1-4H3,(H,16,19)(H,17,18)

- InChIKey: VWEYTXHMLAYKIU-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(=CC=1C(C(=O)O)N)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 296.13722174g/mol

- どういたいしつりょう: 296.13722174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1892156-0.05g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 0.05g |

$864.0 | 2023-09-18 | ||

| Enamine | EN300-1892156-5.0g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1892156-1.0g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1892156-10g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 10g |

$4421.0 | 2023-09-18 | ||

| Enamine | EN300-1892156-10.0g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1892156-0.1g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 0.1g |

$904.0 | 2023-09-18 | ||

| Enamine | EN300-1892156-0.25g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 0.25g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1892156-1g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 1g |

$1029.0 | 2023-09-18 | ||

| Enamine | EN300-1892156-5g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 5g |

$2981.0 | 2023-09-18 | ||

| Enamine | EN300-1892156-0.5g |

2-amino-2-(2-{[(tert-butoxy)carbonyl]amino}-5-methoxyphenyl)acetic acid |

2228089-62-9 | 0.5g |

$987.0 | 2023-09-18 |

2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2228089-62-9 (2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬